molecular formula C7H11N3O2 B13572641 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)propanoic acid

3-(1-Ethyl-1h-1,2,4-triazol-5-yl)propanoic acid

Cat. No.: B13572641
M. Wt: 169.18 g/mol
InChI Key: OJKATBXIZHVJJE-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a variety of methods, including the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced through a reaction with a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid is unique due to its specific combination of the triazole ring and propanoic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

3-(2-ethyl-1,2,4-triazol-3-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-2-10-6(8-5-9-10)3-4-7(11)12/h5H,2-4H2,1H3,(H,11,12)

InChI Key

OJKATBXIZHVJJE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CCC(=O)O

Origin of Product

United States

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